molecular formula C8H12ClN3O2 B6233151 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride CAS No. 2361825-66-1

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B6233151
CAS No.: 2361825-66-1
M. Wt: 217.7
InChI Key:
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Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[4,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Uniqueness

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid hydrochloride group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2361825-66-1

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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